Cas no 2229360-12-5 (4-(azetidin-3-yloxy)-1,3-thiazole)
4-(azetidin-3-yloxy)-1,3-thiazole Chemical and Physical Properties
Names and Identifiers
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- 4-(azetidin-3-yloxy)-1,3-thiazole
- EN300-1779402
- 2229360-12-5
-
- Inchi: 1S/C6H8N2OS/c1-5(2-7-1)9-6-3-10-4-8-6/h3-5,7H,1-2H2
- InChI Key: ABQDLHBCEXIJJP-UHFFFAOYSA-N
- SMILES: S1C=NC(=C1)OC1CNC1
Computed Properties
- Exact Mass: 156.03573406g/mol
- Monoisotopic Mass: 156.03573406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 62.4Ų
4-(azetidin-3-yloxy)-1,3-thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1779402-1g |
4-(azetidin-3-yloxy)-1,3-thiazole |
2229360-12-5 | 1g |
$1315.0 | 2023-09-20 | ||
| Enamine | EN300-1779402-5g |
4-(azetidin-3-yloxy)-1,3-thiazole |
2229360-12-5 | 5g |
$3812.0 | 2023-09-20 | ||
| Enamine | EN300-1779402-10g |
4-(azetidin-3-yloxy)-1,3-thiazole |
2229360-12-5 | 10g |
$5652.0 | 2023-09-20 | ||
| Enamine | EN300-1779402-0.05g |
4-(azetidin-3-yloxy)-1,3-thiazole |
2229360-12-5 | 0.05g |
$1104.0 | 2023-09-20 | ||
| Enamine | EN300-1779402-0.1g |
4-(azetidin-3-yloxy)-1,3-thiazole |
2229360-12-5 | 0.1g |
$1157.0 | 2023-09-20 | ||
| Enamine | EN300-1779402-0.25g |
4-(azetidin-3-yloxy)-1,3-thiazole |
2229360-12-5 | 0.25g |
$1209.0 | 2023-09-20 | ||
| Enamine | EN300-1779402-0.5g |
4-(azetidin-3-yloxy)-1,3-thiazole |
2229360-12-5 | 0.5g |
$1262.0 | 2023-09-20 | ||
| Enamine | EN300-1779402-1.0g |
4-(azetidin-3-yloxy)-1,3-thiazole |
2229360-12-5 | 1g |
$1315.0 | 2023-06-02 | ||
| Enamine | EN300-1779402-2.5g |
4-(azetidin-3-yloxy)-1,3-thiazole |
2229360-12-5 | 2.5g |
$2576.0 | 2023-09-20 | ||
| Enamine | EN300-1779402-5.0g |
4-(azetidin-3-yloxy)-1,3-thiazole |
2229360-12-5 | 5g |
$3812.0 | 2023-06-02 |
4-(azetidin-3-yloxy)-1,3-thiazole Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 4-(azetidin-3-yloxy)-1,3-thiazole
Introduction to 4-(azetidin-3-yloxy)-1,3-thiazole (CAS No: 2229360-12-5)
4-(azetidin-3-yloxy)-1,3-thiazole, identified by the Chemical Abstracts Service Number (CAS No) 2229360-12-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiazole class, a scaffold widely recognized for its biological activity and structural versatility. The presence of an azetidine moiety in its structure introduces unique reactivity and potential for further derivatization, making it a valuable building block in drug discovery efforts.
The chemical structure of 4-(azetidin-3-yloxy)-1,3-thiazole consists of a central thiazole ring, which is a five-membered aromatic ring containing sulfur and nitrogen atoms. This core structure is linked to an azetidine ring via an oxygen atom at the 3-position of the azetidine ring. The combination of these heterocyclic systems provides a rich framework for interactions with biological targets, including enzymes and receptors. Such structural features are often exploited to modulate biological activity, leading to compounds with potential therapeutic applications.
In recent years, there has been a surge in research focused on thiazole derivatives due to their broad spectrum of biological activities. Thiazole-based compounds have been reported to exhibit antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The introduction of the azetidine group in 4-(azetidin-3-yloxy)-1,3-thiazole adds an additional layer of complexity, which can influence both the pharmacokinetic and pharmacodynamic properties of the molecule. This structural modification may enhance binding affinity or alter metabolic pathways, thereby affecting the overall efficacy and safety profile.
One of the most compelling aspects of 4-(azetidin-3-yloxy)-1,3-thiazole is its potential as a lead compound for further optimization. Medicinal chemists often use such scaffolds as starting points to develop novel drugs by incorporating various substituents or modifying existing functional groups. The oxygen bridge connecting the azetidine and thiazole rings provides multiple sites for chemical manipulation, allowing researchers to fine-tune the properties of the compound. This flexibility is crucial in the drug discovery process, where small changes in molecular structure can lead to significant improvements in biological activity.
Recent studies have highlighted the importance of heterocyclic compounds in addressing unmet medical needs. For instance, thiazole derivatives have been investigated for their role in modulating immune responses and have shown promise in preclinical models of autoimmune diseases. The unique structural features of 4-(azetidin-3-yloxy)-1,3-thiazole suggest that it may also have immunomodulatory effects. Further research is warranted to explore these possibilities and to determine whether this compound or its derivatives could serve as effective therapeutic agents.
The synthesis of 4-(azetidin-3-yloxy)-1,3-thiazole represents a testament to the advancements in organic chemistry techniques that enable the construction of complex molecular architectures. The preparation typically involves multi-step reactions that require careful optimization to ensure high yield and purity. Key steps often include nucleophilic substitution reactions, cyclization processes, and protecting group strategies to safeguard reactive sites during synthesis. The successful preparation of this compound underscores the growing capability of synthetic chemists to access structurally diverse molecules for drug discovery purposes.
In conclusion,4-(azetidin-3-yloxy)-1,3-thiazole (CAS No: 2229360-12-5) is a promising compound with a unique structural framework that offers potential for further development into therapeutic agents. Its combination of a thiazole and azetidine scaffold makes it an interesting candidate for exploring new biological activities. As research in medicinal chemistry continues to evolve, compounds like this one will play a crucial role in discovering novel treatments for various diseases. The ongoing investigation into its properties and potential applications underscores its significance in the field.
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